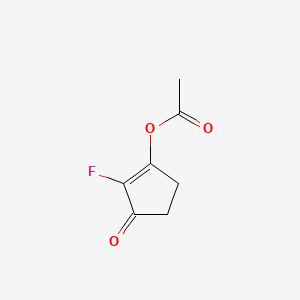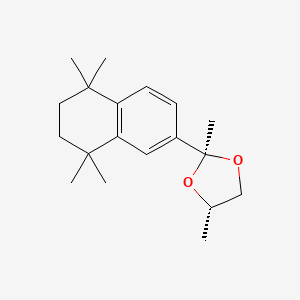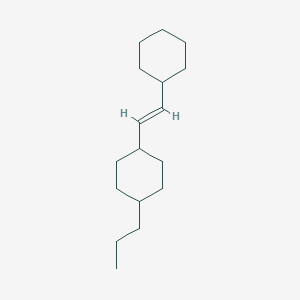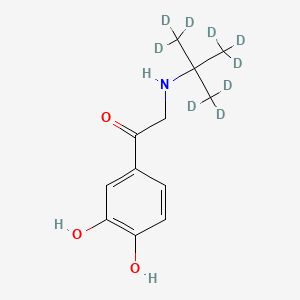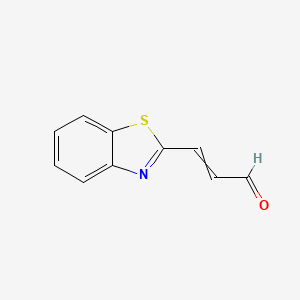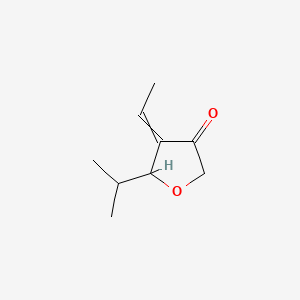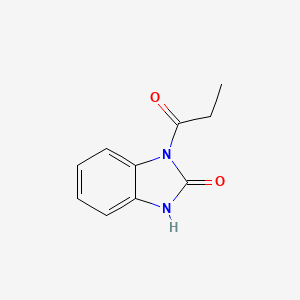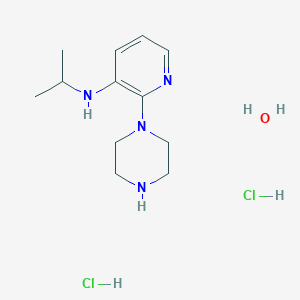
3-Pyridinamine,N-(1-methylethyl)-2-(1-piperazinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinamine,N-(1-methylethyl)-2-(1-piperazinyl)- is a complex organic compound that features a pyridine ring, an amine group, and a piperazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinamine,N-(1-methylethyl)-2-(1-piperazinyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring can be synthesized through cyclization reactions.
Introduction of the Amine Group: The amine group can be introduced via nucleophilic substitution or reductive amination.
Attachment of the Piperazine Moiety: The piperazine ring can be attached through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amines or reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyridine ring or the piperazine moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitroso derivatives, while substitution could introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
3-Pyridinamine,N-(1-methylethyl)-2-(1-piperazinyl)- may have several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly for targeting neurological or psychiatric conditions.
Industry: Utilized in the production of specialty chemicals or as a catalyst in certain reactions.
Mécanisme D'action
The mechanism of action for compounds like 3-Pyridinamine,N-(1-methylethyl)-2-(1-piperazinyl)- would depend on its specific biological target. Generally, such compounds might interact with receptors or enzymes, modulating their activity. The piperazine moiety is known to interact with neurotransmitter receptors, which could explain potential effects on the nervous system.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Pyridinamine,N-(1-methylethyl)-2-(1-piperazinyl)
- 3-Pyridinamine,N-(1-methylethyl)-2-(1-morpholinyl)
- 3-Pyridinamine,N-(1-methylethyl)-2-(1-pyrrolidinyl)
Uniqueness
3-Pyridinamine,N-(1-methylethyl)-2-(1-piperazinyl)- is unique due to its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C12H24Cl2N4O |
|---|---|
Poids moléculaire |
311.25 g/mol |
Nom IUPAC |
2-piperazin-1-yl-N-propan-2-ylpyridin-3-amine;hydrate;dihydrochloride |
InChI |
InChI=1S/C12H20N4.2ClH.H2O/c1-10(2)15-11-4-3-5-14-12(11)16-8-6-13-7-9-16;;;/h3-5,10,13,15H,6-9H2,1-2H3;2*1H;1H2 |
Clé InChI |
JXYHOZKGJUVECC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=C(N=CC=C1)N2CCNCC2.O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-Acetamido-2-(4-fluorophenyl)ethyl]boronic acid](/img/structure/B13836402.png)
